(2-Ethyl-1,3-dioxolan-2-yl)methanol
Description
(2-Ethyl-1,3-dioxolan-2-yl)methanol is a cyclic acetal derivative featuring a 1,3-dioxolane ring substituted with an ethyl group and a hydroxymethyl (-CH2OH) moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals. For instance, it has been employed in the total synthesis of muamvatin derivatives, where its acetal functionality aids in protecting reactive hydroxyl groups during multi-step reactions . The compound is typically synthesized via acid-catalyzed acetalization reactions, as demonstrated in the preparation of related dioxolane-containing structures . Its stability under basic conditions and sensitivity to acidic hydrolysis make it a versatile building block in stereoselective syntheses.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2-ethyl-1,3-dioxolan-2-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-2-6(5-7)8-3-4-9-6/h7H,2-5H2,1H3 |
InChI Key |
DMSQUENSYBWKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)ethanol
- Structure: Differs by replacing the ethyl group with a hydroxymethyl substituent and extending the carbon chain (ethanol vs. methanol).
- Properties: Molecular formula: C5H10O3; molecular weight: 118.13 g/mol . Higher polarity (XLogP3: -0.5) compared to (2-Ethyl-1,3-dioxolan-2-yl)methanol (predicted XLogP3 ~0.5–1.0 due to ethyl group). Applications: Used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)
[2-(Aminomethyl)-1,3-dioxolan-2-yl]methanol
- Structure: Features an aminomethyl (-CH2NH2) group adjacent to the dioxolane ring.
- Properties: Molecular formula: C5H11NO3; molecular weight: 133.15 g/mol . Enhanced reactivity due to the amine group, enabling participation in nucleophilic reactions or coordination chemistry .
Physicochemical and Reactivity Comparison
Key Observations :
Polarity and Solubility: The ethyl group in this compound increases hydrophobicity compared to 2-(1,3-dioxolan-2-yl)ethanol, making it more suitable for lipid-soluble drug synthesis .
Reactivity: DFM’s furan ring introduces conjugation, enhancing its thermal stability for fuel applications, whereas the amine in [2-(aminomethyl)-1,3-dioxolan-2-yl]methanol enables unique reactivity in peptide coupling .
Synthetic Challenges: this compound’s synthesis requires stringent control of acidic conditions to prevent ring-opening, a limitation less pronounced in DFM’s preparation .
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